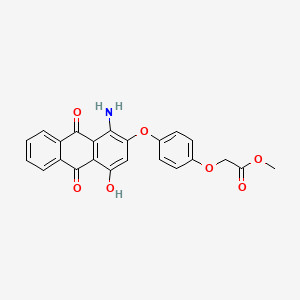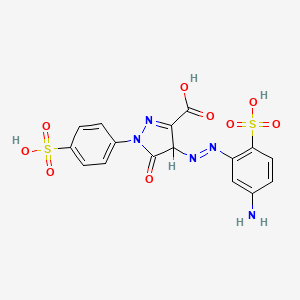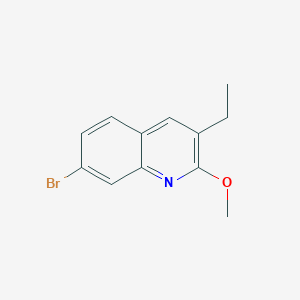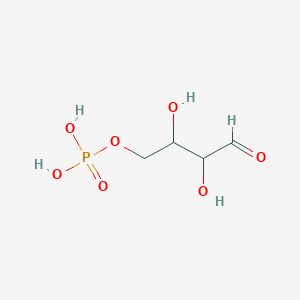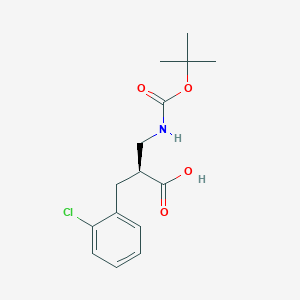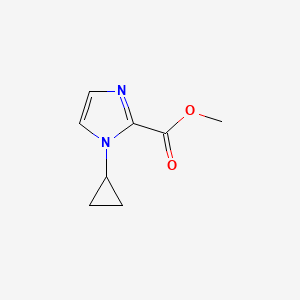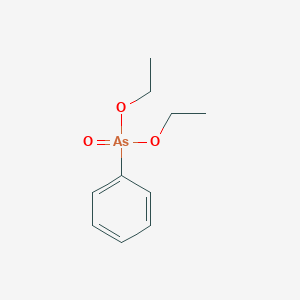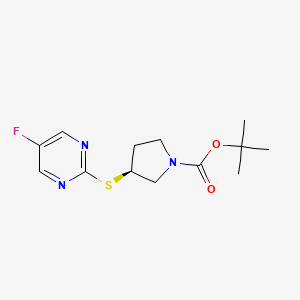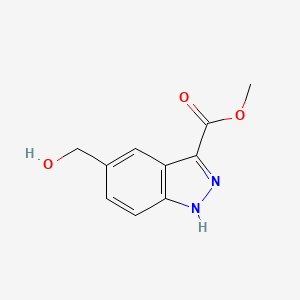
methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with an appropriate carboxylic acid derivative, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-1H-indazole-3-carboxylate.
Reduction: 5-(Hydroxymethyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, used in the production of biofuels and chemicals.
Methyl 5-(hydroxymethyl)-2-furancarboxylate: Similar structure but with a furan ring instead of an indazole ring.
Uniqueness
Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts specific chemical and biological properties. The presence of both hydroxymethyl and ester functional groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-4,13H,5H2,1H3,(H,11,12) |
InChIキー |
WLSJCJIVKAQMRE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


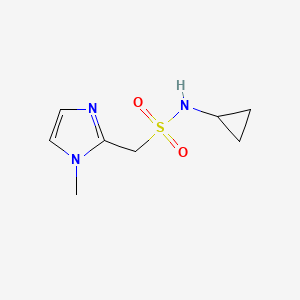

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
